
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 2,6-Dimethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with 2,6-dimethylchlorobenzene.
Introduction of the 4-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 4-fluorophenyl group is introduced.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Glycinamide Moiety: The final step involves the coupling of the glycinamide group to the intermediate compound through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(2,6-Dimethylphenyl)-N-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
- N~2~-(2,6-Dimethylphenyl)-N-(4-bromophenyl)-N~2~-(methanesulfonyl)glycinamide
- N~2~-(2,6-Dimethylphenyl)-N-(4-methylphenyl)-N~2~-(methanesulfonyl)glycinamide
Uniqueness
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
6491-09-4 |
|---|---|
Fórmula molecular |
C17H19FN2O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Clave InChI |
VRSUJVUVLHFLTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


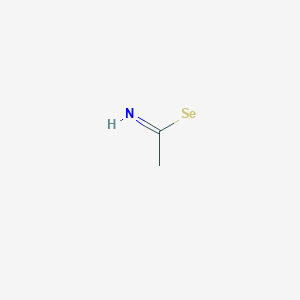
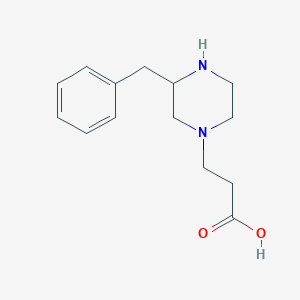
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)

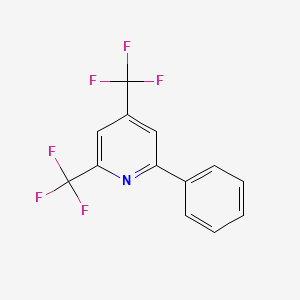
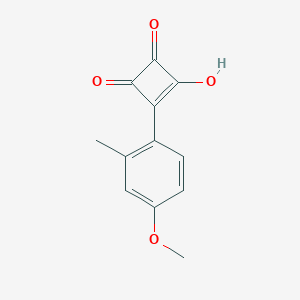
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
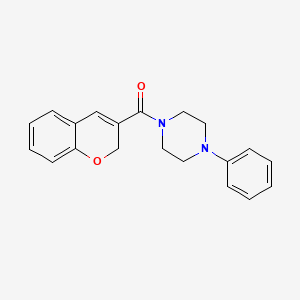
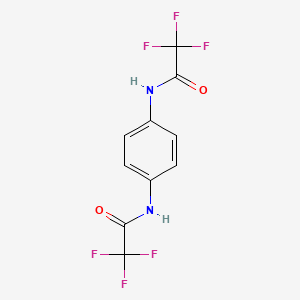
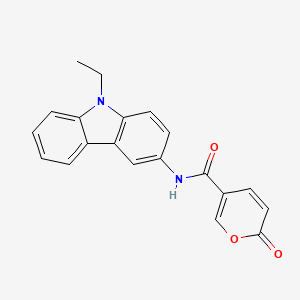
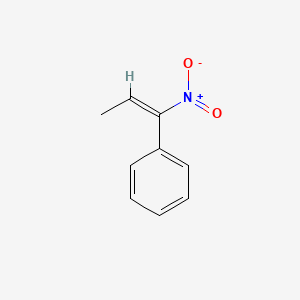

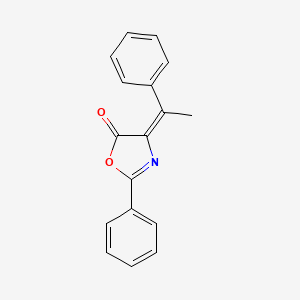
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
